molecular formula C18H17Cl3N4 B1663748 Gyki 47261 dihydrochloride CAS No. 220445-20-5

Gyki 47261 dihydrochloride

Cat. No. B1663748
CAS RN: 220445-20-5
M. Wt: 322.8 g/mol
InChI Key: HUNSEMNKAFDVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GYKI 47261 dihydrochloride is a competitive, orally active, and selective AMPA receptor antagonist with an IC50 of 2.5 μM . It has broad spectrum anticonvulsive activity and neuroprotective effects . Additionally, GYKI 47261 dihydrochloride is also a potent inducer of CYP2E1 .


Molecular Structure Analysis

The molecular weight of GYKI 47261 dihydrochloride is 395.71 . The molecular formula is C18H15ClN4.2HCl .

Mechanism of Action

GYKI 47261 dihydrochloride acts as a non-competitive AMPA receptor antagonist . It exhibits broad spectrum anticonvulsive activity and neuroprotective effects . It is also a potent inducer of CYP2E1 .

Safety and Hazards

Users are advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation when handling GYKI 47261 dihydrochloride . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

GYKI 47261 dihydrochloride has shown potential in research for its broad spectrum anticonvulsive activity and neuroprotective effects . It has been studied in a transient focal ischemia model in rats, where it showed anti-ischemic effects . It also potently mitigated the tremor induced by oxotremorine with an ED50 of 16.8 mg/kg in male CD1 mice . Furthermore, it reversed the dopamine-depleting effect of MPTP . These findings suggest potential future directions for research involving GYKI 47261 dihydrochloride in the context of neurological disorders.

properties

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNSEMNKAFDVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gyki 47261 dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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